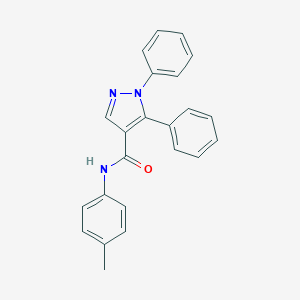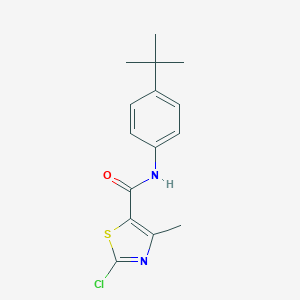![molecular formula C17H11F3N4S B287436 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287436.png)
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, as mentioned above, as well as to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects, including:
- Antitumor activity: This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
- Antimicrobial activity: It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
- Anti-inflammatory activity: 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response in the body.
- Neuroprotective activity: This compound has been found to have potential applications in the treatment of Alzheimer's disease, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit various biological activities, making it a versatile compound for investigation. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including:
- Further investigation of its antitumor activity and potential applications in cancer treatment.
- Exploration of its potential as an antimicrobial agent and development of new antimicrobial compounds based on its structure.
- Investigation of its anti-inflammatory activity and potential applications in the treatment of inflammatory diseases.
- Further research on its neuroprotective activity and potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved using a variety of methods, including the reaction of 3-methylbenzaldehyde with 3-(trifluoromethyl)phenyl hydrazine in the presence of sulfur and phosphorus to produce 3-(3-methylphenyl)-1,2,4-triazole-5-thiol. This compound can then be reacted with thionyl chloride and 2-aminothiophenol to yield the desired product.
Applications De Recherche Scientifique
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propriétés
Nom du produit |
6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C17H11F3N4S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-(3-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4S/c1-10-4-2-6-12(8-10)15-23-24-14(21-22-16(24)25-15)11-5-3-7-13(9-11)17(18,19)20/h2-9H,1H3 |
Clé InChI |
NDZJUVKXAHDCEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
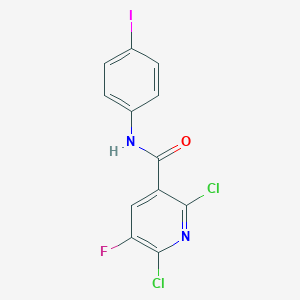
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)
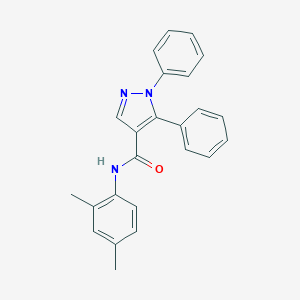
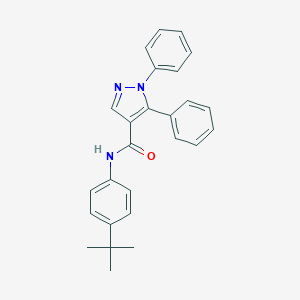
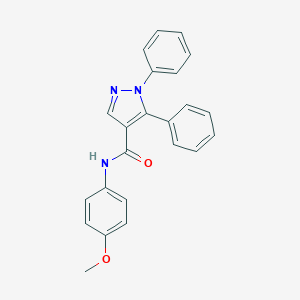
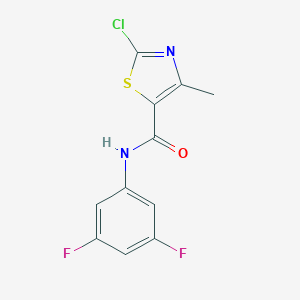
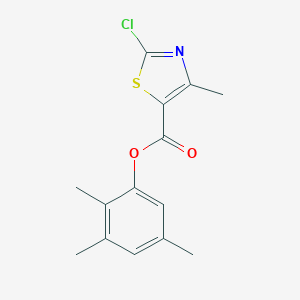
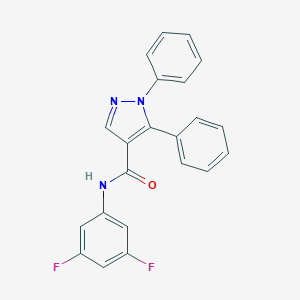
![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)
